Imcroporin
Description
Properties
bioactivity |
Gram+, Mammalian cells, Cancer cells |
|---|---|
sequence |
FFSLLPSLIGGLVSAIK |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of Imcroporin
Biological Source and Natural Occurrence: Venom Gland of Isometrus maculatus
Imcroporin (B1576326) was first identified and isolated from the venom of the scorpion species Isometrus maculatus. nih.govnih.govnih.gov This scorpion, belonging to the Buthidae family, is found in various tropical regions, including Japan. tandfonline.comtandfonline.com The venom gland of Isometrus maculatus serves as the biological source where the genetic information for this compound is expressed and the peptide is produced. nih.gov
Methodologies for this compound Isolation and Purification from Biological Samples
The isolation and purification of peptides like this compound from complex biological samples such as scorpion venom typically involve a combination of chromatographic techniques. Methodologies commonly employed in scorpion venom analysis include gel electrophoresis, reverse-phase high-performance liquid chromatography (RP-HPLC), and size exclusion chromatography. researchgate.netmdpi.comresearchgate.net These techniques, often used in combination, enable the fractionation of venom and the isolation of specific peptide components. researchgate.netmdpi.com RP-HPLC, in particular, is a key method for purifying peptidic and protein components from scorpion venom for further characterization. mdpi.com Bioassay-guided fractionation can also be implemented, where fractions are tested for a specific biological activity to guide the purification process. researchgate.netresearchgate.net
Molecular Cloning and cDNA Library Construction for this compound Gene Elucidation
Molecular cloning techniques have been instrumental in the study of this compound. The gene encoding this compound was elucidated through the construction and screening of a cDNA library derived from the venom gland of Isometrus maculatus. nih.govnih.gov This process involves collecting the venom glands, preparing total RNA, and purifying poly(A) mRNA. nih.gov A cDNA library is then constructed from the mRNA, typically cloned into a suitable vector and transformed into Escherichia coli. nih.gov Screening of this library, often using a PCR strategy with specific primers designed based on homologous peptides, allows for the identification and isolation of the cDNA clone containing the genetic sequence for this compound. nih.gov This approach provides a reliable representation of the toxin content in the venom gland at the genetic level. nih.gov
Enzymatic Pathways and Genetic Regulation of this compound Precursor Processing and Maturation
While detailed enzymatic pathways and specific genetic regulation mechanisms solely for this compound are not extensively described in the provided information, the biosynthesis of scorpion venom peptides generally involves the processing and maturation of a precursor molecule. The precursor of many scorpion antimicrobial peptides (AMPs), including those without disulfide bridges, typically consists of a signal peptide at the N-terminus, followed by the mature peptide sequence, and often an acidic propeptide at the C-terminus. researchgate.netresearchgate.net This precursor undergoes post-translational modifications. researchgate.net A conserved signal, such as Gly-Arg-Arg or Gly-Lys-Arg, is often present in the propeptide and is recognized and cleaved enzymatically to release the mature peptide. researchgate.netresearchgate.netchemrxiv.orgnih.gov The genetic regulation of mycotoxin biosynthesis, which involves gene clusters and specific regulators, provides a general model for how such processes can be controlled at the genetic level, although the specifics for this compound would require dedicated research. mdpi.comresearchgate.netnih.gov
Comparative Analysis of this compound Biosynthesis with Other Scorpion Venom Peptides
Comparative analysis reveals that this compound shares similarities in its biosynthetic strategy with other scorpion venom peptides, particularly other non-disulfide bridged peptides (NDBPs) and antimicrobial peptides. Many scorpion AMPs are synthesized as precursors containing signal and propeptide regions that are cleaved to yield the mature peptide. researchgate.netnih.gov For instance, mucroporin (B1577350) from Lychas mucronatus also consists of a pre-pro peptide that gives rise to a mature peptide. nih.govnih.gov Comparative transcriptome analysis of venom glands from different scorpion species, including Isometrus maculatus and Lychas mucronatus, has shown diversity in the translated amino acid sequences of venom peptides and proteins, but also shared types of peptides, suggesting common evolutionary origins and potentially conserved biosynthetic machinery. nih.gov The presence of conserved processing signals like Gly-Arg-Arg in the propeptide regions of various scorpion peptides highlights a shared enzymatic processing mechanism. researchgate.netchemrxiv.orgnih.gov
Here is a table summarizing some characteristics of this compound and other scorpion venom peptides mentioned:
| Peptide | Source Scorpion | Structural Feature | Net Charge (if specified) | Length (amino acids) (if specified) | PubChem CID (if available) |
| This compound | Isometrus maculatus | Cationic, α-helical | +1 researchgate.net | 17 researchgate.netchemrxiv.org | C7B247 researchgate.net |
| Mucroporin | Lychas mucronatus | α-helical | +1 (Mucroporin), +5 (Mucroporin-M1 analogue) nih.gov | 17 nih.govmdpi.com | B9UIY3 researchgate.net |
| Hadrurin | Hadrurus arizonensis | Cationic | Not specified | Not specified | Not specified |
| Scorpine | Pandinus imperator | Disulfide-bridged | Not specified | Not specified | Not specified |
| Pandinins | Pandinus imperator | Cationic, α-helical | +1 (Pandinins) researchgate.net | 13 or 14 (Pantinins) researchgate.net | P83240 (Pandinin 2) researchgate.net |
| IsCTs | Not specified | Cationic | Not specified | 13 (IsCT) mdpi.com | Not specified |
| Opistoporins | Parabuthus schlechteri | Pore-forming | Not specified | Not specified | Not specified |
| Parabutoporin | Parabuthus schlechteri | Pore-forming, α-helical | Not specified | Not specified | Not specified |
| Meucin-24 | Mesobuthus eupeus | Non-disulfide bridged | Not specified | Not specified | Not specified |
| Meucin-25 | Mesobuthus eupeus | Non-disulfide bridged | Not specified | Not specified | Not specified |
| Im-1 | Isometrus maculatus | Amphipathic α-helix | Not specified | 56 tandfonline.comoup.com | Not specified |
| Stigmurin | Tityus stigmurus | Cationic α-helical | Not specified | Not specified | JK483709 researchgate.net |
| TsAP-1 | Tityus serrulatus | Cationic α-helical | Not specified | Not specified | S6CWV8 researchgate.net |
| TsAP-2 | Tityus serrulatus | Cationic α-helical | Not specified | Not specified | Not specified |
| AamAP1 | Androctonus aeneas | Cationic α-helical | Not specified | 18 researchgate.net | G8YYA5 researchgate.net |
| AamAP2 | Androctonus aeneas | Cationic α-helical | Not specified | Not specified | G8YYA6 researchgate.net |
| BmKb1 | Buthus martensii | Antimicrobial peptide | Not specified | Not specified | Q718F4 researchgate.net |
| BmKb2 | Mesobuthus martensii | Cationic α-helical | Not specified | Not specified | AF543048 mdpi.com |
| Ctriporin | Chaerilus triporus | Cationic α-helical | Not specified | 17 to 19 researchgate.net | Not specified |
| Pantinin-1 | Pandinus imperator | α-helical, cationic, amphipathic | Not specified | 13 or 14 researchgate.net | Not specified |
| Pantinin-2 | Pandinus imperator | α-helical, cationic, amphipathic | Not specified | 13 or 14 researchgate.net | Not specified |
| Pantinin-3 | Pandinus imperator | α-helical, cationic, amphipathic | Not specified | 13 or 14 researchgate.net | Not specified |
| Vejovine | Vaejovis mexicanus | Not specified | Not specified | Not specified | Not specified |
Chemical Synthesis and Analog Design Strategies for Imcroporin
Total Synthesis Approaches to Imcroporin (B1576326) via Solid-Phase Peptide Synthesis (SPPS)
The total synthesis of this compound has been successfully achieved through chemical methods. fishersci.camdpi-res.com Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the synthesis of peptides, including antimicrobial peptides like this compound. dntb.gov.uasci-toys.comnih.govuhasselt.bescience.gov SPPS involves the stepwise assembly of amino acids onto a solid support, typically a resin. uhasselt.bescience.gov This method facilitates the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration, as the growing peptide chain remains anchored to the insoluble support. science.gov The process generally involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and subsequent washing steps. science.gov this compound itself was synthesized by GL Biochem Ltd. with a purity exceeding 95%, indicating the effectiveness of chemical synthesis methods for obtaining this peptide. fishersci.camdpi-res.com The compact size of scorpion-derived AMPs, typically ranging from 10 to 25 amino acid residues, simplifies their chemical synthesis, contributing to cost-effectiveness and suitability for large-scale production. researchgate.net
Rational Design Principles for this compound Analogs and Derivatives
Rational design plays a crucial role in developing this compound analogs and derivatives with modified or enhanced biological activities and reduced toxicity. The design principles are often guided by the understanding of structure-activity relationships (SAR) of the peptide. fishersci.caresearchgate.netresearchgate.netmdpi.com Key physicochemical properties such as cationicity, hydrophobicity, and the formation of an amphipathic α-helical structure are central to the function of many antimicrobial peptides, including this compound. fishersci.canih.govresearchgate.netnih.gov
Engineering Strategies for Modulating Peptide Cationicity and Hydrophobicity in Research Constructs
Engineering strategies frequently focus on modulating peptide cationicity and hydrophobicity, as these properties are strongly correlated with antimicrobial activity and hemolytic potential. fishersci.caresearchgate.netmdpi.com Increasing the net positive charge of a peptide can enhance its electrostatic interaction with the negatively charged bacterial cell membrane, thereby increasing antimicrobial activity. fishersci.camdpi.com This can be achieved by substituting neutral or acidic amino acid residues with basic residues such as lysine (B10760008) or arginine. fishersci.ca Conversely, the net charge and hydrophobic moment are directly associated with hemolytic activity, the toxicity towards host cells. researchgate.net Modulating hydrophobicity, often by altering the number or arrangement of hydrophobic residues, can influence the peptide's interaction with both bacterial and mammalian membranes. mdpi.com Achieving a balance between sufficient hydrophobicity for bacterial membrane interaction and limited hydrophobicity to minimize damage to zwitterionic mammalian membranes is a key goal in analog design. mdpi.com Studies on other scorpion AMPs like Ctriporin and BmKn2 and its derivatives have demonstrated that modifications aimed at increasing cationicity on the hydrophilic face can enhance antimicrobial activity while reducing hemolytic effects. nih.govplos.org
Development of High-Throughput Synthesis and Screening Techniques for this compound Library Generation
The development of high-throughput synthesis and screening techniques is essential for the efficient generation and evaluation of large libraries of this compound analogs. High-throughput synthesis allows for the rapid parallel synthesis of numerous peptide variants, while high-throughput screening enables the quick assessment of their biological activities, such as antimicrobial potency and cytotoxicity. These techniques accelerate the discovery and optimization of lead compounds. While the search results discuss high-throughput screening and synthesis in the context of generating compound libraries for drug discovery and identifying protein modifiers, specific applications to the generation and screening of this compound libraries were not detailed. nih.govmedchemexpress.combiocat.comwikipedia.org However, the principles and technologies employed in general high-throughput peptide synthesis and screening, such as automated synthesizers and miniaturized assay formats, are directly applicable to creating and evaluating diverse libraries of this compound analogs for comprehensive SAR studies and the identification of promising candidates for further development.
Structural Characterization and Biophysical Properties of Imcroporin in Research Contexts
Elucidation of Imcroporin's Secondary and Tertiary Structure
Understanding the three-dimensional structure of This compound (B1576326) is crucial for deciphering its mechanism of action. Studies have employed a combination of predictive and experimental techniques to characterize its secondary and tertiary structure.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique in biophysical research to analyze the secondary structure and conformational changes of peptides and proteins wikipedia.orgunimi.it. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insights into the presence and proportion of secondary structures such as alpha-helices, beta-sheets, and random coils wikipedia.org. For antimicrobial peptides like this compound, CD spectroscopy is often employed to determine their conformation in different environments, including aqueous solutions and membrane-mimicking environments like detergents or liposomes, which is relevant to their interaction with bacterial membranes unimi.itresearchgate.net. While specific CD spectra for this compound were not detailed in the provided search results, CD has been used to confirm the alpha-helical structure of similar peptides and validate in silico predictions researchgate.net. The technique is valuable for assessing how the peptide's conformation changes upon interaction with environments mimicking biological membranes unimi.itfrontiersin.org.
Analysis of this compound's Amphipathic Nature and Helical Wheel Projections
A key biophysical characteristic of many antimicrobial peptides, including this compound, is their amphipathic nature nih.govnih.govshu.ac.ukoup.com. This means the peptide possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This property is crucial for their interaction with bacterial membranes, which have a hydrophobic lipid core and hydrophilic surfaces frontiersin.orglibretexts.org.
Secondary structure prediction and helical wheel analysis have been used to analyze this compound's amphipathicity nih.govnih.govshu.ac.uk. Helical wheel projections visually represent the amino acid sequence of a peptide as viewed down the axis of a helix libretexts.org. This projection clearly illustrates the distribution of hydrophobic and hydrophilic residues, revealing the segregation of these residues onto distinct faces of the helix nih.govlibretexts.org. For this compound, helical wheel analysis suggested a highly amphipathic nature with a 100% alpha-helical conformation nih.govnih.govshu.ac.uk. The helical wheel is divided into two parts, showing a clear hydrophobic face and a hydrophilic face, indicating that this compound is a good dipolar molecule nih.gov. This amphipathic structure facilitates the peptide's interaction with the lipid bilayer of bacterial membranes, where the hydrophobic face can associate with the lipid core while the hydrophilic face interacts with the aqueous environment or polar head groups frontiersin.org.
Conformational Dynamics and Stability of this compound in Simulated Biological Environments
The conformational dynamics and stability of antimicrobial peptides in different environments are critical for their function. Scorpion venom AMPs, including those with alpha-helical structures, often exhibit conformational flexibility frontiersin.org. They may exist in a disordered or random coil conformation in aqueous solutions but adopt a more ordered structure, such as an alpha-helix, upon interacting with hydrophobic environments like cell membranes frontiersin.org. This conformational change is thought to be directly related to their ability to insert into and disrupt membranes frontiersin.org.
Molecular dynamics (MD) simulations are computational tools used to study the time-dependent behavior and conformational changes of molecules in simulated environments, including lipid bilayers that mimic biological membranes researchgate.netscispace.comnih.gov. These simulations can provide insights into how peptides interact with membranes, their insertion depth, orientation, and the stability of their conformation within the membrane environment scispace.comnih.gov. While specific MD simulation data for this compound's dynamics and stability in membranes were not detailed in the provided search results, MD simulations are commonly used to understand the membrane binding and disruption mechanisms of antimicrobial peptides and assess the stability of peptide-membrane complexes researchgate.netscispace.comnih.gov.
Maintaining stability in biological fluids, which contain proteases and other factors, is a significant challenge for the therapeutic application of antimicrobial peptides preprints.org. Modifications such as C-terminal amidation, which this compound possesses nih.gov, can enhance resistance to proteolytic degradation and improve the stability of amphipathic helices frontiersin.org. Research on similar peptides utilizes techniques like MD simulations and experimental assays to evaluate their stability in conditions mimicking biological environments researchgate.netnih.gov.
Data Table: In vitro antibacterial activity of this compound against various bacteria. nih.gov
| Bacterium | MIC (μg/ml) |
| M. luteus AB93113 | 20 |
| B. thuringiensis AB93066 | 50 |
| S. aureus AB94004 | 11-30 |
| MRSA (Clinical Isolates) | 11-30 |
| Vancomycin (for comparison) | 3 |
Note: MIC values for Gram-negative organisms were typically >57 μM. nih.govshu.ac.uk
Molecular Mechanisms of Action of Imcroporin Against Microorganisms
Imcroporin (B1576326) Interaction with Model Bacterial Membranes
Studies investigating the interaction of this compound with bacterial membranes highlight its ability to bind and subsequently permeabilize these essential structures nih.govresearchgate.netmdpi.comresearchgate.net. The cationic nature of this compound plays a crucial role in this initial interaction researchgate.netmdpi.comnih.gov.
Mechanisms of Membrane Permeabilization and Disruption
The primary mechanism by which this compound affects bacterial membranes involves permeabilization and disruption nih.govresearchgate.netmdpi.comresearchgate.net. Cationic antimicrobial peptides like this compound are attracted to the negatively charged bacterial membrane surface, leading to accumulation and insertion into the lipid bilayer mdpi.comfrontiersin.orgubc.ca. This interaction can induce changes in membrane fluidity and curvature, ultimately leading to pore formation or a detergent-like micellization of the membrane, resulting in leakage of intracellular contents and cell death mdpi.compreprints.orgfrontiersin.org. Research indicates that the bactericidal process initiated by this compound is rapid, with a dramatic decrease in viable bacterial colonies observed shortly after exposure nih.gov.
Role of Electrostatic Interactions with Anionic Bacterial Surface Components (e.g., Lipoteichoic Acids, Lipopolysaccharides)
Electrostatic interactions are fundamental to this compound's initial engagement with bacterial surfaces mdpi.comresearchgate.netfrontiersin.orgscielo.br. Bacterial membranes, particularly those of Gram-positive bacteria, are rich in anionic components such as lipoteichoic acids (LTA), while Gram-negative bacteria possess lipopolysaccharides (LPS) in their outer membrane frontiersin.orgmdpi.com. These negatively charged molecules attract the positively charged this compound peptide mdpi.comfrontiersin.orgubc.camdpi.com. This electrostatic attraction facilitates the accumulation of this compound on the bacterial surface, which is a critical step before membrane insertion and disruption frontiersin.orgubc.ca. While this compound shows potency primarily against Gram-positive bacteria, the principle of electrostatic interaction with anionic surface components is a general feature of cationic AMPs' interaction with bacterial membranes mdpi.comfrontiersin.orgmdpi.com.
Cellular Responses and Subcellular Events Induced by this compound Exposure in Target Microorganisms
Beyond direct membrane damage, this compound exposure can induce various cellular responses and affect subcellular events in target microorganisms researchgate.netscielo.br.
Investigation of Intracellular Enzyme Release and Effects on Cellular Integrity
Exposure to this compound has been shown to lead to the release of intracellular enzymes, indicating a loss of cellular integrity researchgate.netscielo.br. Studies measuring the activity of enzymes like catalase in the supernatant of this compound-treated bacteria have demonstrated immediate enzyme release, suggesting rapid degradation of the cell membrane nih.gov. This release of intracellular components is a direct consequence of the membrane permeabilization and disruption caused by this compound nih.govpreprints.org.
Perturbations in Bacterial Gene Expression and Proteomic Profiles by this compound (Research Focus)
While the primary mechanism involves membrane interaction, research also focuses on the potential of this compound to induce perturbations in bacterial gene expression and proteomic profiles nih.govmdpi.commdpi.commdpi-res.com. Changes in gene expression can reflect the bacteria's stress response to this compound exposure or indicate intracellular targets of the peptide researchgate.netgrc.org. Although specific detailed findings on this compound's impact on bacterial gene expression and proteomic profiles were not extensively detailed in the provided snippets, this remains an area of ongoing research for antimicrobial peptides nih.govmdpi.commdpi.commdpi-res.com.
Mechanistic Basis for this compound's Selective Activity Towards Gram-Positive Versus Gram-Negative Bacteria
This compound exhibits selective activity, being potent against Gram-positive bacteria, including antibiotic-resistant strains like MRSA, while showing minimal effect on Gram-negative bacteria nih.govresearchgate.netmdpi.comscispace.com. This selectivity is likely attributed to the fundamental differences in the cell envelope structure between these two types of bacteria nih.govfrontiersin.orgnih.gov. Gram-positive bacteria have a thick peptidoglycan layer with associated teichoic and lipoteichoic acids, contributing to a strong negative surface charge that readily interacts with cationic peptides like this compound frontiersin.orgmdpi.com. Gram-negative bacteria, on the other hand, possess an outer membrane containing LPS, which acts as a barrier that can prevent or reduce the access of some antimicrobial peptides to the cytoplasmic membrane frontiersin.orgplos.orgnih.gov. While cationic AMPs do interact electrostatically with the LPS of Gram-negative bacteria, the outer membrane can limit their ability to reach and disrupt the inner membrane as effectively as in Gram-positive bacteria frontiersin.orgnih.gov. The specific structural characteristics of this compound, such as its net positive charge (+1) and amphipathicity, contribute to its preferential interaction with the Gram-positive cell envelope nih.govresearchgate.netmdpi.comnih.gov.
Research into Synergistic Interactions of this compound with Other Antimicrobial Agents in Controlled In Vitro Systems
Research into the synergistic interactions between this compound, a cationic antimicrobial peptide isolated from the venom of the scorpion Isometrus maculates, and other antimicrobial agents in controlled in vitro systems is an area of growing interest. The potential for synergistic effects, where the combined effect of two or more antimicrobial agents is greater than the sum of their individual effects, is a promising strategy to combat the rising threat of antibiotic resistance, particularly in challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
Antimicrobial peptides (AMPs) like this compound are known for their rapid bactericidal activity, often involving the disruption of bacterial cell membranes dovepress.comnih.govfrontiersin.org. This mechanism is distinct from many conventional antibiotics, which typically target intracellular processes such as protein synthesis, nucleic acid replication, or cell wall synthesis. This difference in targets provides a theoretical basis for potential synergy when AMPs are combined with conventional antibiotics, as the AMP could facilitate the entry of the antibiotic into the bacterial cell or exert complementary disruptive effects frontiersin.orgemerypharma.comontosight.ai.
In vitro studies evaluating synergistic interactions commonly employ methods such as the checkerboard microdilution assay and time-kill curves. The checkerboard assay involves testing a range of concentrations of two antimicrobial agents in combination to determine their combined minimum inhibitory concentration (MIC). The interaction is then quantified using the Fractional Inhibitory Concentration Index (FICI), calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) dovepress.comemerypharma.comontosight.aicreative-diagnostics.com
Based on the FICI, the interaction can be classified as synergistic (FICI ≤ 0.5), additive (0.5 < FICI < 1), indifferent (1 ≤ FICI < 4), or antagonistic (FICI ≥ 4) dovepress.comemerypharma.comontosight.aicreative-diagnostics.com. Time-kill curves provide dynamic information on the rate of bacterial killing over time when agents are used alone and in combination emerypharma.commdpi.com.
While the potent individual antimicrobial activity of this compound against Gram-positive bacteria, including MRSA, has been demonstrated in vitro nih.govfrontiersin.orgasm.orgnih.gov, detailed research findings and specific data tables illustrating its synergistic interactions with various conventional antimicrobial agents in controlled in vitro systems were not available in the consulted literature. Studies have highlighted the general potential of combining AMPs with antibiotics to enhance efficacy and overcome resistance, citing examples with other AMPs and bacteria dovepress.comfrontiersin.orgasm.orgmdpi.comgardp.org. However, specific experimental data on this compound combination therapies in vitro, such as checkerboard assay results or time-kill curves demonstrating synergy with particular antibiotics against specific microbial strains, were not found.
The exploration of this compound's synergistic potential in vitro remains a critical area for future research. Such studies would provide valuable data on optimal combinations, effective concentrations, and the spectrum of synergistic activity against a range of susceptible and resistant microorganisms. This information is essential for determining the potential of this compound in synergistic therapeutic strategies.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Imcroporin Analogs
Correlation of Imcroporin (B1576326) Structural Modifications with Antimicrobial Activity in Research Models
Research into this compound and other scorpion-derived AMPs has highlighted key structural features that correlate with antimicrobial activity. This compound is an α-helical polypeptide composed of 17 amino acids with a net positive charge. nih.govchemrxiv.org Cationicity and α-helicity are often linked to increased antimicrobial activity in AMPs. nih.gov Studies on other scorpion AMPs and their analogs, such as those derived from Stigmurin or BmKn2, have shown that increasing the net positive charge through amino acid substitutions, particularly with lysine (B10760008) residues, can enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netplos.orgmdpi.comnih.gov For instance, analogs of Stigmurin with higher net positive charges (+3 and +4 compared to the native peptide's +1 or +2) and increased hydrophobic moments exhibited enhanced antimicrobial activity against various bacterial and yeast strains. mdpi.comresearchgate.netnih.gov Similarly, modifying the parent peptide AamAP1 to increase its positive charge and optimize other physicochemical parameters resulted in a synthetic analog, AamAP1-Lysine, with significantly enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com
The antimicrobial activity of this compound has been evaluated in research models, demonstrating potent growth-inhibitory effects against Gram-positive organisms, including Staphylococcus aureus and Bacillus thuringiensis. nih.gov Minimum Inhibitory Concentrations (MICs) for this compound against various bacteria have been reported, showing particular potency against antibiotic-resistant pathogens. nih.gov
| Bacterial Strain | This compound MIC (μg/ml) |
| M. luteus AB93113 | 20 |
| B. thuringiensis AB93066 | 50 |
| S. aureus AB94004 | 20 |
| B. subtilis AB91021 | 50 |
| MRSA P1386 | 50 |
| MRSA P1374 | 50 |
Note: E. coli AB94012 and P. aeruginosa AB92037 were insensitive to 100 μg/ml this compound. nih.gov
In vivo studies in mouse models infected with S. aureus have shown that this compound can effectively protect mice and improve survival rates, further supporting its potential as an anti-infective agent. nih.gov
Rational Design and Characterization of this compound Analogs with Tuned Biological Research Functions
The rational design of this compound analogs aims to optimize its biological research functions, primarily antimicrobial activity, while potentially reducing undesirable effects like hemolysis against mammalian cells. researchgate.netsbmu.ac.ir Key strategies in analog design involve modifying the primary amino acid sequence to alter properties such as net charge, hydrophobicity, and helical structure. researchgate.netmdpi.commdpi.comnih.gov
For example, increasing cationicity by substituting neutral or acidic amino acid residues with positively charged ones like lysine can enhance the electrostatic interaction with the negatively charged bacterial cell membrane, a critical initial step in the mechanism of many AMPs. nih.govmdpi.comsbmu.ac.ir Studies on analogs of other scorpion peptides have demonstrated that such substitutions can lead to increased antimicrobial activity. mdpi.comresearchgate.netmdpi.comnih.gov
Characterization of designed analogs typically involves evaluating their antimicrobial activity against a spectrum of pathogens, determining MIC and Minimum Bactericidal Concentration (MBC) values. mdpi.com Structural characterization techniques, such as Circular Dichroism (CD) spectroscopy, are used to assess the secondary structure, confirming or predicting the formation of α-helices or other conformations in different environments. mdpi.comresearchgate.netnih.gov In silico analyses are also employed in the design process to predict secondary structure and physicochemical properties like hydrophobicity and hydrophobic moment. mdpi.comresearchgate.netnih.gov
The goal of rational design is to create analogs with tuned biological research functions, such as enhanced potency against specific pathogens, broader spectrum activity, or improved selectivity for bacterial membranes over mammalian cell membranes. researchgate.netmdpi.comsbmu.ac.ir
Influence of Peptide Length, Hydrophobicity, and Charge Distribution on this compound's Mechanistic Properties
The mechanistic properties of this compound and other AMPs are significantly influenced by their structural features, including peptide length, hydrophobicity, and charge distribution. This compound is a relatively short peptide of 17 amino acids. nih.govchemrxiv.org Peptide length can influence hemolytic activity, with longer amphipathic peptides sometimes exhibiting weaker hemolysis than shorter ones. sbmu.ac.ir
Hydrophobicity plays a crucial role in the interaction of AMPs with cell membranes. Increased hydrophobicity generally enhances the interaction with membranes, which can boost antimicrobial activity. chemrxiv.orgsbmu.ac.ir However, excessively high hydrophobicity can also increase toxicity to mammalian cells due to increased interaction with zwitterionic mammalian membranes that contain cholesterol. chemrxiv.orgsbmu.ac.ir The hydrophobic moment, which reflects the amphipathicity of the peptide and the spatial arrangement of hydrophobic residues, is also directly related to antimicrobial action; a higher hydrophobic moment often correlates with stronger activity. chemrxiv.orgmdpi.comresearchgate.net
The net positive charge of this compound is a key determinant of its interaction with negatively charged bacterial membranes. nih.govsbmu.ac.ir The distribution of positive charges and hydrophobic residues on the peptide surface, particularly in the context of an α-helical structure, contributes to the formation of distinct hydrophilic and hydrophobic faces. chemrxiv.org This amphipathic nature facilitates the peptide's orientation and insertion into the lipid bilayer, which is a common mechanism of action for many membrane-lytic AMPs. researchgate.netplos.org The electrostatic forces between the positive charges of the peptide and the negative charges on pathogen surfaces are important for initial binding and subsequent membrane disruption. researchgate.netsbmu.ac.ir
While the exact mechanism of this compound against bacteria may involve membrane disruption models such as pore formation (e.g., barrel-stave, toroidal pore) or the carpet mechanism, the precise details are still being elucidated for many cationic AMPs. nih.govplos.org However, the rapid killing observed with this compound suggests a membrane-targeting mechanism. nih.gov
Development of Predictive Models for this compound Activity Based on Elucidated Structural Features
The understanding gained from SAR and SMR studies on this compound and related AMPs contributes to the development of predictive models for peptide activity. By correlating structural features like amino acid sequence, net charge, hydrophobicity, hydrophobic moment, and predicted secondary structure with observed antimicrobial potency and selectivity, researchers can build models to predict the potential activity of newly designed analogs in silico. nih.govresearchgate.net
Computational techniques and bioinformatics tools are increasingly used to analyze peptide sequences, predict structural properties, and even screen virtual libraries of potential AMPs. chemrxiv.orgresearchgate.net These predictive models can help guide the rational design process, allowing researchers to prioritize the synthesis and characterization of analogs that are most likely to possess desired biological research functions. researchgate.net
While the complexity of peptide-membrane interactions and the diverse mechanisms of action of AMPs present challenges, the continuous accumulation of data from SAR/SMR studies enables the refinement of these predictive models. researchgate.net The goal is to develop robust models that can accurately forecast the antimicrobial spectrum, potency, and potential toxicity of this compound analogs based on their structural features, thereby accelerating the discovery and development of novel antimicrobial agents. researchgate.net
Advanced Analytical and Biophysical Methodologies in Imcroporin Research
Mass Spectrometry-Based Approaches for Imcroporin (B1576326) Sequencing and Interaction Analysis (e.g., LC-MS/MS, Proteomics)
Mass spectrometry-based techniques are fundamental in the study of peptides like this compound, enabling their identification, sequencing, and the analysis of their interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating complex mixtures of peptides found in scorpion venom and then fragmenting and analyzing them to determine their amino acid sequences. nih.govresearchgate.net Electrospray ionization liquid chromatography-mass spectrometry (ESI-LC/MS) has been used to determine the monoisotopic molecular mass of peptides isolated from Isometrus maculatus venom, the source of this compound. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF) is also employed for obtaining mass profiles of venom components.
Proteomics, the large-scale study of proteins, is applied to analyze the complex composition of scorpion venoms and venom glands, allowing for the identification and characterization of numerous peptide and protein toxins, including antimicrobial peptides. nih.govresearchgate.net These proteomic analyses, often coupled with LC-MS/MS, help in understanding the diversity of venom components and can reveal the presence and relative abundance of peptides like this compound. researchgate.net The combination of different mass spectrometric methods, such as LC/MALDI/MS/MS and LC/ESI/MS/MS, can increase the coverage of the peptidome, providing a more comprehensive view of the peptides present. These approaches are essential for the initial discovery and detailed characterization of novel antimicrobial peptides from venom sources. nih.govresearchgate.net
Fluorescence Spectroscopy Techniques for Real-Time Monitoring of this compound-Membrane Interactions
Fluorescence spectroscopy techniques are valuable for investigating the interaction of antimicrobial peptides with biological membranes in real-time. Studies on similar cationic antimicrobial peptides, such as Ctriporin and its analogs, have utilized fluorescence experiments to understand their mechanism of action, particularly their interaction with membrane mimicking micelles. These experiments can reveal how peptides interact with the hydrophobic core of membranes and whether they induce membrane disruption.
Techniques like using fluorescent probes that enter cells upon membrane damage, such as Propidium Iodide (PI) or SYTO™ Green, allow for the real-time monitoring of membrane permeation induced by antimicrobial peptides. An increase in fluorescence inside the cell indicates that the peptide has compromised the membrane integrity. This type of analysis provides insights into the kinetics and dose-dependency of membrane disruption, suggesting a membrane-lytic mode of action for the peptide. Applying these fluorescence techniques to this compound research would enable scientists to directly observe and quantify its effects on bacterial or model membranes, providing crucial data on how it exerts its antimicrobial effects.
Real-Time Interaction Analysis (e.g., Biolayer Interferometry, Surface Plasmon Resonance) for Binding Kinetics
Techniques for real-time interaction analysis, such as Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR), are used to study the binding kinetics of molecules. While SPR is a widely used method for this purpose, Biolayer Interferometry has been applied in the context of studying the interactions of antimicrobial peptide derivatives with bacterial components. BLI can be used to analyze the binding of peptides to immobilized ligands like lipoteichoic acid (LTA) from Gram-positive bacteria or lipopolysaccharides (LPS) from Gram-negative bacteria.
By measuring the changes in light interference as molecules bind to a sensor surface, BLI allows for the determination of association and dissociation rates, providing quantitative data on the binding affinity and kinetics of the interaction. Applying BLI to this compound research would allow for the detailed study of its binding to bacterial membrane components, providing crucial information about the initial steps of its interaction with target cells and contributing to the understanding of its mechanism of action.
Microscopic Techniques for Visualizing this compound's Cellular Impact (e.g., Transmission Electron Microscopy)
Microscopic techniques, particularly Transmission Electron Microscopy (TEM), are essential for visualizing the morphological changes and cellular damage induced by antimicrobial peptides. TEM provides high-resolution images that can show the impact of peptides like this compound on the ultrastructure of bacterial cells.
Application of Advanced "Omics" Technologies (e.g., Transcriptomics, Metabolomics) in this compound-Treated Biological Systems
Advanced "omics" technologies, particularly transcriptomics and proteomics, play a significant role in understanding the broader biological impact of antimicrobial peptides like this compound on biological systems. Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing insights into gene expression changes in response to peptide treatment. nih.govresearchgate.net Proteomics, as mentioned earlier, focuses on the large-scale study of proteins, allowing for the analysis of protein expression profiles in treated cells or tissues. nih.govresearchgate.net
In the context of scorpion venom research, transcriptomic analysis of venom glands has been used to identify the genes encoding various venom components, including antimicrobial peptides. nih.govresearchgate.net Coupled with proteomic analysis of the venom, this provides a comprehensive view of the expressed peptides. nih.govresearchgate.net While metabolomics (the study of the complete set of small-molecule metabolites) is listed, the provided sources primarily highlight the application of transcriptomics and proteomics in the context of discovering and characterizing venom peptides. Applying these "omics" technologies to biological systems treated with this compound could reveal the cellular pathways affected by the peptide, identify potential resistance mechanisms in target organisms, and provide a more holistic understanding of its biological effects beyond direct antimicrobial activity.
Computational and Theoretical Studies on Imcroporin
Molecular Dynamics Simulations of Imcroporin (B1576326) Interaction with Lipid Bilayers
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of antimicrobial peptides, MD simulations are frequently employed to investigate the interactions between peptides and lipid bilayers, which serve as models for biological membranes. researchgate.netufrn.br These simulations can provide insights into how peptides approach, bind to, insert into, and potentially disrupt membranes.
Studies on other antimicrobial peptides using MD simulations have explored aspects such as peptide orientation within the bilayer, depth of insertion, effects on membrane thickness and lipid order, and the formation of pores or other membrane defects. The interactions are often influenced by factors such as the peptide's charge, hydrophobicity, and secondary structure, as well as the lipid composition of the membrane. researchgate.net Given this compound's cationic nature and its selective activity against Gram-positive bacteria, which have different membrane compositions compared to Gram-negative bacteria and eukaryotic cells, MD simulations could be a valuable tool to investigate the basis of this selectivity by simulating its interaction with different model membrane systems. mdpi-res.comresearchgate.net While general MD simulation studies of peptide-lipid interactions are common researchgate.netufrn.br, detailed research findings from specific MD simulations focused solely on this compound's interaction with lipid bilayers were not prominently found in the consulted literature.
Molecular Docking and Binding Site Prediction of this compound with Putative Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. It is often used to predict binding sites and the strength of the interaction. For antimicrobial peptides, while membrane disruption is a primary mechanism for many, some AMPs may also exert effects by interacting with intracellular targets.
Binding site prediction methods aim to identify regions on a protein surface that are likely to bind to a ligand. These methods can be based on the structural characteristics of known binding sites or the geometric and energetic properties of protein pockets. Molecular docking could potentially be used to explore hypothetical interactions of this compound with potential intracellular bacterial targets if such mechanisms were suspected. One search result briefly mentions molecular docking in relation to this compound and other peptides in the context of antiviral potency and antibiofilm activity, providing docking score ranges. However, detailed studies focusing on molecular docking and binding site prediction of this compound with specific putative molecular targets were not extensively detailed in the search results. The primary understanding of this compound's action in the consulted literature focuses on membrane interactions rather than specific protein target binding. mdpi-res.comresearchgate.net
Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity
Quantum chemical calculations are theoretical methods used to study the electronic structure, properties, and reactivity of molecules based on the principles of quantum mechanics. These calculations can provide detailed information about the distribution of electrons, molecular orbitals, charge distribution, and potential reaction pathways.
De Novo Design and Virtual Screening of this compound-like Peptides for Research Applications
De novo design involves creating new molecules with desired properties from scratch, often guided by computational methods. Virtual screening is a computational technique used to search large libraries of compounds to identify potential hits based on predicted activity or binding affinity. These approaches are increasingly used in peptide discovery and optimization.
This compound, as a naturally occurring antimicrobial peptide with desirable properties like potency against resistant bacteria and relatively low toxicity mdpi-res.comnih.gov, could serve as a template or inspiration for the de novo design of novel peptides with improved or altered characteristics for research applications. Computational tools can be used to design peptides with modified sequences, charges, hydrophobicity, or predicted secondary structures, aiming to enhance antimicrobial activity, improve selectivity, or reduce toxicity. Virtual screening could then be used to evaluate libraries of these designed peptides computationally before experimental synthesis and testing. While the principles of de novo design and virtual screening of antimicrobial peptides are well-established and this compound is recognized as a source of such peptides, specific studies detailing the de novo design or virtual screening of peptides explicitly based on the this compound sequence for research applications were not specifically identified in the search results.
Predictive Modeling of this compound's Biological Activity and Selectivity Profiles Using Computational Methods
Predictive modeling involves using computational algorithms to build models that can forecast the biological activity or selectivity of a compound based on its molecular structure or other properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a common example, where a mathematical relationship is established between molecular descriptors and biological activity. Machine learning techniques are also increasingly used for predictive modeling in peptide science.
Imcroporin in Systems Biology and Ecological Contexts Non Clinical Focus
Role of Imcroporin (B1576326) in Scorpion Innate Immunity and Venom Composition Dynamics
Scorpions, as invertebrates, rely on their innate immune system for defense against infections, lacking the adaptive immunity found in vertebrates. frontiersin.org Antimicrobial peptides are central to this defense. frontiersin.org this compound, being a cationic AMP found in scorpion venom, plays a role in the scorpion's defense against microbes in its environment and potentially within its venom gland itself. nih.govfrontiersin.org The venom gland is a rich source of these peptides, which may also help protect the gland from saprophytic organisms. frontiersin.org
Application of this compound as a Molecular Probe for Elucidating Fundamental Biological Pathways
Cationic antimicrobial peptides, including this compound, exert their effects primarily by interacting with the negatively charged membranes of microbial cells. mdpi.comsbmu.ac.ir This interaction is driven by electrostatic forces between the positively charged residues of the peptide and the anionic molecules on the bacterial surface, such as phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comfrontiersin.org This membrane disruption is considered a main mechanism of action for many scorpion-venom-derived AMPs. mdpi.com
While the precise molecular mechanisms are still being elucidated, the ability of this compound and similar peptides to perturb or permeate cell membranes makes them valuable tools for studying fundamental biological pathways related to membrane integrity, cell death mechanisms, and the interaction between peptides and lipid bilayers. nih.govmdpi.com The study of how these peptides interact with different membrane compositions (bacterial vs. mammalian) can provide insights into the structural features that confer selectivity. nih.gov Although the search results primarily highlight its antimicrobial activity, the mechanism of membrane interaction is a fundamental biological process that can be investigated using this compound as a probe.
Comparative Genomics and Proteomics of Venomous Species for Identification of Novel this compound-like Peptides and Related Research
Comparative genomics and proteomics are powerful approaches for understanding the evolution, diversity, and function of venom components across different species. mdpi.comfrontiersin.orguio.nonih.gov These 'omics' techniques allow researchers to identify novel peptides with similar characteristics to known AMPs like this compound by comparing the genetic and protein profiles of various venomous animals. mdpi.comnih.govmdpi.comscielo.brfrontiersin.org
Studies utilizing comparative genomics in venomous species aim to uncover the evolutionary origins of toxin genes and the mechanisms driving venom composition. frontiersin.orguio.no By comparing genomes of venomous and non-venomous lineages, or even within different species or populations of venomous animals, researchers can trace the evolutionary history of venom proteins and identify homologous genes that may have evolved to acquire toxic or antimicrobial functions. frontiersin.orguio.nonih.gov
Proteomic analysis complements genomic data by providing direct evidence of the peptides and proteins present in venom. mdpi.commdpi.com Techniques like mass spectrometry and chromatography are used to separate and identify the diverse components of venom. mdpi.commdpi.com Comparative proteomic analysis of venoms from different scorpion species has revealed the presence of various AMPs, including this compound and other similar non-disulfide-bridged peptides like Mucroporin (B1577350) and Ctriporin. mdpi.comnih.govfrontiersin.org These studies help in understanding the variation in venom composition across species and identifying novel peptides with potential biological activities. mdpi.commdpi.com
Research in this area involves:
Identification of Novel Peptides: Searching for genes or protein sequences similar to this compound in the transcriptomes and genomes of other scorpion species and venomous animals. mdpi.comnih.govmdpi.comscielo.brfrontiersin.org
Evolutionary Analysis: Investigating the evolutionary relationships between this compound and other AMPs to understand their diversification and adaptation. frontiersin.orguio.no
Structure-Activity Relationship Studies: Comparing the sequences and structures of this compound-like peptides to correlate structural variations with differences in antimicrobial activity and target specificity. frontiersin.org
Functional Characterization: Testing the biological activities of newly identified this compound-like peptides against various microbes to assess their potential roles in innate immunity and their spectrum of activity. nih.govnih.govmdpi.com
Comparative studies have shown that while many venom components are common across related species, their proportions and specific sequences can vary significantly, contributing to differences in venom function and adaptation to different ecological pressures. nih.govmdpi.com The identification of novel this compound-like peptides through these comparative approaches expands the known repertoire of natural antimicrobial agents and provides a basis for further research into their ecological roles and potential applications as molecular probes.
Future Directions and Emerging Research Avenues for Imcroporin
Exploration of Uncharted Molecular Targets and Signaling Pathways Modulated by Imcroporin (B1576326)
While the primary mechanism of action for many antimicrobial peptides (AMPs), including this compound, is understood to be the disruption of the bacterial cell membrane, there is a growing body of evidence suggesting that their modes of action can be far more complex. frontiersin.orgbiophysics-reports.org Future research on this compound should therefore aim to look beyond membrane permeabilization and investigate potential intracellular targets and its influence on cellular signaling pathways.
It is plausible that this compound, once it has breached the bacterial membrane or even at sub-lethal concentrations, could interact with various intracellular components to exert its antimicrobial effects. frontiersin.org Potential intracellular targets for AMPs can include nucleic acids, enzymes involved in essential metabolic pathways, and proteins responsible for cell division or protein synthesis. frontiersin.orgnih.gov Furthermore, some scorpion venom peptides have been shown to have specific intracellular targets, a possibility that warrants investigation for this compound. researchgate.netnih.gov
Moreover, the immunomodulatory properties of AMPs are a significant area of interest. nih.govfrontiersin.org Many AMPs can modulate the host's immune response, a characteristic that could be harnessed for therapeutic benefit. nih.govnih.gov Future studies should explore whether this compound can influence host cell signaling pathways, such as the Toll-like receptor (TLR) signaling pathway or the NF-κB and MAPK pathways, which are crucial in regulating inflammation. nih.govmdpi.com Understanding these interactions could reveal dual-action capabilities of this compound, combining direct antimicrobial activity with beneficial immunomodulation.
Table 1: Potential Uncharted Research Areas for this compound's Mechanism of Action
| Research Area | Rationale | Potential Impact |
| Intracellular Target Identification | Many AMPs have intracellular targets beyond the cell membrane. | Discovery of novel antimicrobial mechanisms and potential for developing more specific therapeutics. |
| Modulation of Host Immune Signaling | AMPs are known to have immunomodulatory effects. | Potential for developing agents that both kill bacteria and manage the host inflammatory response. |
| Interaction with Bacterial Signaling | AMPs may interfere with bacterial communication and virulence factor expression. | New strategies to combat bacterial infections by disrupting their coordination and pathogenesis. |
Development of Advanced Methodologies for In Situ and Real-Time this compound Monitoring in Research Settings
To fully understand the dynamic interactions of this compound with bacterial and host cells, the development and application of advanced monitoring techniques are essential. Traditional methods often provide static snapshots, while real-time and in situ approaches can offer invaluable insights into the kinetics and spatial dynamics of these interactions.
Fluorescence microscopy, particularly confocal microscopy, coupled with fluorescently labeled this compound, would be a powerful tool. nih.govnih.gov This would allow for the direct visualization of the peptide's binding to bacterial surfaces, its potential translocation across the cell membrane, and its localization within the cell. nih.gov The choice of fluorophore is critical to minimize any impact on the peptide's activity. acs.orgresearchgate.net
Biosensor technologies also hold great promise for the real-time monitoring of this compound's activity. nih.govnih.gov For instance, impedance-based biosensors can detect changes in the electrical properties of a surface as bacteria adhere and are subsequently affected by the peptide. nih.gov Thermal sensors can also monitor bacterial adhesion and its inhibition by AMPs in real time. researcher.lifemdpi.com Furthermore, advanced spectroscopic techniques like in-cell solid-state NMR could provide detailed information on the molecular-level interactions of this compound with cellular components in a native-like environment. mdpi.com
Table 2: Advanced Methodologies for Monitoring this compound
| Methodology | Application for this compound Research | Information Gained |
| Fluorescence Microscopy | Visualization of fluorescently-labeled this compound interacting with live bacteria. | Real-time localization, binding kinetics, and potential intracellular accumulation. |
| Impedance-based Biosensors | Real-time detection of bacterial adhesion and membrane disruption in the presence of this compound. | Quantitative data on the speed and extent of antimicrobial action. |
| Thermal Sensors | Monitoring the inhibition of bacterial adhesion and biofilm formation by this compound. | Efficacy of this compound in preventing the initial stages of biofilm development. |
| In-cell Solid-State NMR | Atomic-level investigation of this compound's interaction with bacterial components. | Detailed structural and dynamic information about the peptide's mechanism of action. |
Strategic Engineering of this compound for Precision Research Tool Development
The native sequence of this compound provides a scaffold that can be strategically engineered to develop precision research tools with enhanced properties. nih.govresearchgate.net Peptide engineering can improve stability, selectivity, and potency, and can also be used to introduce functionalities for specific research applications. nih.govnih.gov
One key area of modification is to enhance the stability of this compound against proteolytic degradation, which is a common challenge for peptide-based molecules. nih.govresearchgate.net This can be achieved through strategies such as the substitution of L-amino acids with D-amino acids, cyclization of the peptide backbone, or terminal modifications like N-terminal acetylation and C-terminal amidation. nih.govresearchgate.net
Furthermore, the structure-activity relationship of this compound can be systematically investigated through amino acid substitutions to identify key residues responsible for its antimicrobial activity and to potentially create analogs with improved therapeutic indices. nih.govmdpi.com For instance, modifying the hydrophobicity and net charge can influence the peptide's interaction with bacterial membranes and its selectivity for microbial over host cells. mdpi.com
Finally, this compound can be engineered to incorporate probes for detection and imaging. acs.orgacs.org This includes the addition of fluorescent tags for microscopy studies or the incorporation of biotin (B1667282) for affinity-based pulldown assays to identify binding partners. acs.orgacs.org
Table 3: Peptide Engineering Strategies for this compound
| Engineering Strategy | Desired Outcome | Research Application |
| D-amino acid substitution | Increased proteolytic stability. | Development of more robust research probes for in vivo studies. |
| Peptide cyclization | Enhanced structural stability and potentially improved activity. | Creation of more potent and stable research tools. |
| Terminal modifications (acetylation/amidation) | Increased stability and altered charge. | Fine-tuning the peptide's properties for specific experimental conditions. |
| Fluorescent labeling | Enables visualization of the peptide. | Real-time imaging of this compound's interaction with cells. |
| Conjugation with other molecules | Can enhance targeting or introduce new functionalities. | Development of targeted antimicrobial agents or multifunctional research probes. |
Integration of Multi-Omics Data for a Holistic and Systems-Level Understanding of this compound's Biological Activity
To gain a comprehensive understanding of the biological impact of this compound, it is crucial to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound treatment.
Transcriptomic analysis (e.g., RNA-seq) can reveal how this compound affects gene expression in bacteria, identifying the upregulation of stress response genes or the downregulation of genes involved in essential metabolic pathways. Proteomic studies can identify changes in the bacterial proteome upon exposure to this compound, highlighting alterations in protein expression and post-translational modifications. Metabolomics can provide insights into how this compound disrupts bacterial metabolism by analyzing changes in the levels of small molecule metabolites.
By integrating these multi-omics datasets, researchers can construct a more complete picture of this compound's mechanism of action and the downstream consequences of its interaction with bacteria. This approach can help to identify novel targets and pathways affected by the peptide and can also inform strategies for overcoming potential resistance mechanisms.
Challenges and Opportunities in Advancing Fundamental Academic Research on this compound and Peptide Engineering
Advancing the fundamental academic research of this compound and its engineered derivatives presents both challenges and opportunities. A significant challenge in the broader field of AMP research is translating promising in vitro results into effective in vivo applications, often due to issues of stability, toxicity, and delivery. mdpi.comresearchgate.netmit.edu For this compound, a key challenge will be to thoroughly characterize its safety profile and to develop strategies to mitigate any potential cytotoxicity. nih.gov
However, these challenges also create opportunities for innovation. The development of novel peptide engineering strategies to enhance the stability and selectivity of this compound is a major area for future research. nih.govbohrium.com Furthermore, exploring advanced drug delivery systems, such as encapsulation in nanoparticles, could help to overcome issues of bioavailability and targeted delivery. nih.gov
The study of this compound also offers a valuable opportunity to contribute to the broader understanding of scorpion venom peptides and their therapeutic potential. mdpi.comresearchgate.net As a naturally occurring AMP with potent activity, this compound can serve as a template for the design of new antimicrobial agents that are less susceptible to existing resistance mechanisms. mit.edupreprints.org The exploration of its uncharted molecular targets and signaling pathways could open up new avenues for antimicrobial drug discovery. nih.govfrontiersin.org
Q & A
Q. What are the foundational biochemical properties of Imcroporin, and how are they validated experimentally?
To establish biochemical properties, researchers should first conduct a systematic literature review to collate existing data on molecular structure, solubility, and stability. Experimental validation typically involves techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and dynamic light scattering (DLS) for stability under varying conditions . Reproducibility requires adherence to standardized protocols and cross-validation with independent assays.
Q. What established methodologies are used to synthesize this compound, and how can purity be optimized?
Synthesis protocols often follow peer-reviewed procedures involving multi-step organic reactions, such as catalytic cross-coupling or enantioselective synthesis. Purity optimization may employ Design of Experiments (DOE) to test variables like temperature, solvent ratios, and catalyst loadings. Analytical methods like mass spectrometry (MS) and infrared (IR) spectroscopy are critical for verifying intermediate and final product integrity .
Q. How do researchers identify this compound’s primary molecular targets in preliminary studies?
Target identification commonly uses affinity chromatography combined with proteomic profiling or computational docking simulations. Confirmatory assays include surface plasmon resonance (SPR) for binding kinetics and CRISPR-Cas9 knockout models to assess phenotypic changes in target-deficient systems .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in studies examining this compound’s efficacy in heterogeneous cell populations?
Researchers should employ stratified randomization, ensuring cell lines or animal models are grouped by genetic or phenotypic markers. Single-cell RNA sequencing can resolve heterogeneity, while Bayesian statistical models account for variability in dose-response curves . Controls must include isogenic cell lines and sham-treated cohorts to isolate this compound-specific effects.
Q. How can contradictory findings about this compound’s mechanism of action across studies be systematically evaluated?
Contradictions may arise from differences in assay conditions, model systems, or dosage regimes. A meta-analysis framework using PRISMA guidelines can harmonize data, while sensitivity analyses identify outliers. In silico simulations (e.g., molecular dynamics) test hypotheses across conflicting datasets, and orthogonal assays (e.g., FRET vs. co-immunoprecipitation) validate interactions .
Q. What innovative methodologies enable real-time monitoring of this compound’s pharmacokinetics in vivo?
Advanced techniques include microdialysis coupled with LC-MS/MS for continuous plasma and tissue sampling, or CRISPR-engineered reporter models expressing luciferase under this compound-responsive promoters. Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates these data to predict bioavailability and half-life .
Q. How should researchers address reproducibility challenges in this compound’s neuroprotective effects across preclinical models?
Standardize protocols using ARRIVE guidelines for animal studies, including blinding, sample-size calculations, and open-access data repositories. Cross-species validation (e.g., murine vs. primate models) and organoid-based assays reduce translational gaps. Multi-omics approaches (transcriptomics, metabolomics) identify conserved pathways affected by this compound .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
